![molecular formula C17H22N2O5 B1381122 Benzyl 4-(ethoxycarbonylcarbamoyl)piperidine-1-carboxylate CAS No. 1432053-80-9](/img/structure/B1381122.png)
Benzyl 4-(ethoxycarbonylcarbamoyl)piperidine-1-carboxylate
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Overview
Description
Benzyl 4-(ethoxycarbonylcarbamoyl)piperidine-1-carboxylate (BECCP) is a novel compound of the piperidine class of compounds, which have been widely studied due to their versatile properties. BECCP has recently been the subject of intense research due to its potential applications in a variety of fields, including medicinal chemistry, materials science, and biochemistry.
Scientific Research Applications
Comprehensive Analysis of Benzyl 4-(ethoxycarbonylcarbamoyl)piperidine-1-carboxylate
Cholinesterase Inhibition: The benzyl-piperidine group is known for its role in the inhibition of cholinesterase receptors, which is crucial in treating conditions like Alzheimer’s disease. The compound’s structure allows for good binding to the catalytic site of the AChE enzyme, interacting with key amino acids for successful inhibition .
Synthesis Intermediate: This compound serves as an intermediate in various synthesis routes, particularly in the production of other piperidine derivatives that have potential medicinal applications.
Medicinal Chemistry: Although specific medicinal applications for this exact compound are not detailed in the search results, related piperidine compounds are used in medicinal chemistry for their pharmacological properties.
Reactant in Organic Synthesis: Piperidine derivatives, including those related to Benzyl 4-(ethoxycarbonylcarbamoyl)piperidine-1-carboxylate, are used as reactants in organic synthesis to create a variety of biologically active molecules .
Safety and Hazards
properties
IUPAC Name |
benzyl 4-(ethoxycarbonylcarbamoyl)piperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O5/c1-2-23-16(21)18-15(20)14-8-10-19(11-9-14)17(22)24-12-13-6-4-3-5-7-13/h3-7,14H,2,8-12H2,1H3,(H,18,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEKYXEVYZVCLND-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(=O)C1CCN(CC1)C(=O)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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